2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as 2-(methylsulfanyl)-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, has been found to target several biological systems. It has been reported to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis . It also shows promising neuroprotective and anti-inflammatory properties .
Mode of Action
The compound interacts with its targets in a way that results in the inhibition of certain biological processes. For instance, it inhibits the cytochrome bd oxidase (Cyt-bd) , an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the NF-kB inflammatory pathway and endoplasmic reticulum (ER) stress , which are involved in neuroinflammation and neurodegeneration . In the context of Mycobacterium tuberculosis, it targets the energy metabolism pathway by inhibiting the Cyt-bd .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its therapeutic potential. It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may have a protective effect on neurons. In the context of Mycobacterium tuberculosis, it inhibits the Cyt-bd, thereby potentially disrupting the bacterium’s energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a thieno[3,2-d]pyrimidine core, which is functionalized with a methylthio group at the 2-position and a phenethyl group at the 3-position. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield different derivatives.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)pyrimidine derivatives: These compounds share the methylthio group and pyrimidine core but differ in their substituents.
Phenethyl-substituted thienopyrimidines: These compounds have a similar phenethyl group but may have different functional groups at other positions.
Uniqueness
The uniqueness of 2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its ability to undergo various chemical reactions, making it a versatile compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
2-methylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-15-16-12-8-10-20-13(12)14(18)17(15)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESGADYOKOQPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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